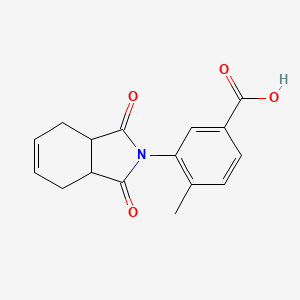
3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)-4-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)-4-methylbenzoic acid, also known as DIMBA, is a chemical compound that has attracted significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In
Scientific Research Applications
Neuroprotective Properties
Gallic acid, a derivative related to the molecular structure , is extensively studied for its neuroprotective effects. In scientific research, it has been highlighted for its antioxidant properties, which contribute to its ability to protect against neurodegeneration, neurotoxicity, and oxidative stress. These effects underline the potential application of gallic acid and its derivatives in treating neurological conditions or preventing neurodegenerative diseases (Daglia et al., 2014).
Synthetic Applications
Research has delved into the preparation and structural elucidation of various compounds that bear resemblance to the isoindolyl structure, showcasing the synthetic versatility and potential application of such compounds in medicinal chemistry and material science. For instance, studies on pyrrolo[2,1-b]- and isoindolo[1,2-b][3,1]epoxyquinazolines (Kanizsai et al., 2007) and 2,3,8-trisubstituted 7H-isoindolo[5,6-g]quinoxaline-5,7,9,11(8H)-tetraones (Lee et al., 2004) demonstrate the chemical interest in isoindolyl derivatives for creating complex molecules with potentially significant biological activities.
Antimicrobial and Antifungal Activities
A new isoprenyl phenyl ether compound, structurally related to the core isoindolyl unit, demonstrated antimicrobial and antifungal activities. This compound also inhibited cytotoxicity in hepG2 cell lines, indicating its potential application in developing new antimicrobial agents or in studying the mechanisms of cytotoxicity (Shao et al., 2007).
Materials Science
The research on the synthesis of 3,4-dihydroxybenzoic acid derivatives, including those that might structurally relate to the isoindolyl compound , has applications in materials science. For example, studies on the electrochemical synthesis of new benzofuran derivatives (Moghaddam et al., 2006) and liquid-crystalline complexes (Nishikawa & Samulski, 2000) reveal the importance of such chemical structures in developing new materials with specific optical or electronic properties.
properties
IUPAC Name |
3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-9-6-7-10(16(20)21)8-13(9)17-14(18)11-4-2-3-5-12(11)15(17)19/h2-3,6-8,11-12H,4-5H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPZYQWIASFOQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N2C(=O)C3CC=CCC3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(4-fluorophenyl)sulfinylmethyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2651596.png)
![3-[[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-6-cyclopropylpyridazine](/img/structure/B2651597.png)
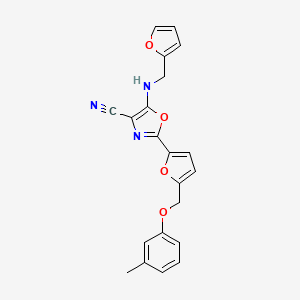
![4-methoxy-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2651600.png)

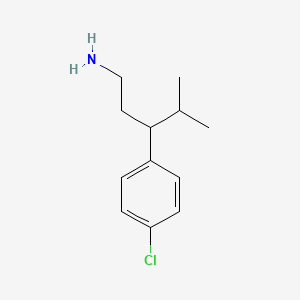
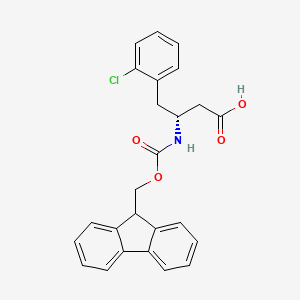

![1-Ethyl-3-methyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid](/img/structure/B2651614.png)
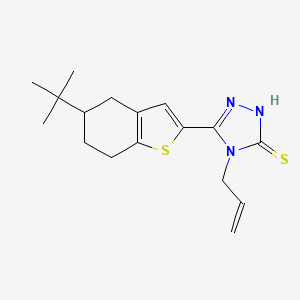
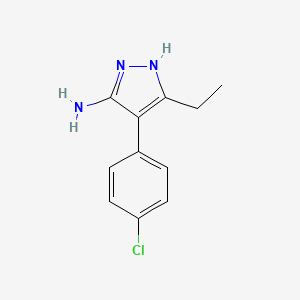


![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(2-methylphenoxy)acetamide](/img/structure/B2651619.png)